An In-depth Technical Guide to the Physical Properties of 2-Propoxynaphthalene
An In-depth Technical Guide to the Physical Properties of 2-Propoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxynaphthalene, also known as 2-naphthyl propyl ether, is an aromatic ether with the chemical formula C₁₃H₁₄O. Its structure, featuring a naphthalene (B1677914) ring system substituted with a propoxy group, imparts specific physical and chemical characteristics that are of interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical properties of 2-propoxynaphthalene, detailed experimental methodologies for their determination, and key spectral data for its characterization.
Core Physical Properties
The fundamental physical properties of 2-propoxynaphthalene are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄O | [1][2][3] |
| Molecular Weight | 186.25 g/mol | [1][2][3] |
| CAS Number | 19718-45-7 | [1][2][3] |
| Physical Form | White to yellow crystalline powder or solid. | [4][5][6] |
| Melting Point | 38-42 °C (typically 40 °C) | [1][4][5] |
| Boiling Point | 305 °C | [1][4][5] |
| Density | 0.9888 g/cm³ (estimate) | [7] |
| Refractive Index | 1.5523 (estimate) | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.63 | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
| Storage Temperature | 0-10 °C | [1][7] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical and spectral properties of a solid organic compound such as 2-propoxynaphthalene.
Melting Point Determination (Capillary Method)
The melting point of 2-propoxynaphthalene is determined using the capillary tube method in a melting point apparatus.
Procedure:
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A small amount of finely powdered, dry 2-propoxynaphthalene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus, which is heated at a steady rate.
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The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.
Boiling Point Determination (Siwoloboff Method)
For high-boiling point solids like 2-propoxynaphthalene, the boiling point can be determined on a small scale using the Siwoloboff method.
Procedure:
-
A small amount of 2-propoxynaphthalene is placed in a fusion tube.
-
A capillary tube, sealed at its upper end, is placed open-end down into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
A qualitative assessment of solubility in various solvents is performed to understand the polarity of 2-propoxynaphthalene.
Procedure:
-
A small, measured amount (e.g., 10 mg) of 2-propoxynaphthalene is added to a test tube containing a small volume (e.g., 1 mL) of the solvent of interest (e.g., water, ethanol, acetone, diethyl ether, toluene).
-
The mixture is agitated at a constant temperature (typically room temperature).
-
The substance is classified as soluble, partially soluble, or insoluble based on visual observation.
Spectroscopic Analysis
¹H and ¹³C NMR spectra are crucial for the structural elucidation of 2-propoxynaphthalene.
Sample Preparation:
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Approximately 5-10 mg of 2-propoxynaphthalene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral window.
-
The solution should be homogeneous and free of any solid particles.
¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Parameters: A standard one-pulse experiment is typically performed. The spectral width is set to encompass all expected proton resonances (e.g., 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer.
-
Parameters: A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
IR spectroscopy is used to identify the functional groups present in 2-propoxynaphthalene. For a solid sample, the spectrum can be obtained using one of the following methods:
Potassium Bromide (KBr) Pellet Method:
-
A small amount of 2-propoxynaphthalene (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.
Nujol Mull Method:
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A few milligrams of the solid are ground to a fine powder and then a drop or two of Nujol (a mineral oil) is added to form a thick paste (mull).
-
The mull is then spread between two salt plates (e.g., NaCl or KBr) and the spectrum is recorded. The spectrum of Nujol itself must be taken into account when interpreting the results.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-propoxynaphthalene.
Electron Impact (EI) Mass Spectrometry Protocol:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive physical and spectral characterization of 2-propoxynaphthalene.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. 2-Isopropylnaphthalene | C13H14 | CID 16238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthyl propyl ether | C13H14O | CID 243587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 7. Spectral Database for Organic Compounds | re3data.org [re3data.org]
